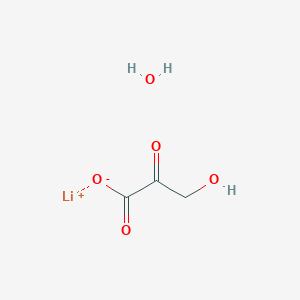
Lithium beta-hydroxypyruvate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium beta-hydroxypyruvate hydrate (LiBH4) is a salt of lithium and beta-hydroxy-pyruvate (BHP), a form of pyruvic acid. It is a white, crystalline solid with a molecular weight of 159.9 g/mol. LiBH4 has been used in a variety of scientific and industrial applications, ranging from pharmaceuticals to petrochemicals. LiBH4 has also been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Hydration Properties :
- Lithium pyruvate and hydroxypyruvate, related to Lithium beta-hydroxypyruvate hydrate, exist as hydrates, RCH2C(OH)2COO−Li+, in solid and aqueous solutions. This hydrate may be a substrate for enzymatic reduction of pyruvate to lactate (Jencks & Carriuolo, 1958).
- The hydration structure of the lithium ion, as in this compound, involves fourfold coordination with water molecules, indicating a strong interaction with water (Loeffler & Rode, 2002).
- Neutron scattering studies show that lithium in aqueous solutions, such as this compound, is hydrated by 4-5 water molecules in the nearest coordination shell (Mason et al., 2015).
Therapeutic Applications :
- Lithium, including forms like this compound, is used in the treatment of bipolar disorder and has effects on development and morphogenesis in various organisms. Its action is hypothesized to be through inhibition of glycogen synthase kinase-3 beta (Klein & Melton, 1996).
- Lithium increases tyrosine hydroxylase levels in vivo and in vitro, suggesting its potential impact on neurotransmitter synthesis and psychiatric disorder treatments (Chen et al., 1998).
- It's considered a neuroprotective agent with potential application in neurodegenerative disorders like Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease, likely due to its modulation of cellular mechanisms like neurotrophic response and autophagy (Forlenza et al., 2014).
Other Scientific Applications :
- Lithium ions, as in this compound, affect pattern formation in organisms like Hydra vulgaris, altering positional values and leading to the formation of ectopic structures (Hassel et al., 1993).
- Lithium, including its hydrate forms, regulates amyloid-beta precursor protein processing, suggesting its role in Alzheimer's disease treatment (Su et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxypyruvic Acid Lithium Salt are Triosephosphate isomerase in Plasmodium falciparum and N-acetylneuraminate lyase in Shigella flexneri . These enzymes play crucial roles in various metabolic pathways.
Mode of Action
3-Hydroxypyruvic Acid Lithium Salt interacts with its targets by binding to the active sites of these enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
The compound is involved in several biochemical pathways, including Glycine and Serine Metabolism and Non-Ketotic Hyperglycinemia . It is also implicated in several diseases, such as Sarcosinemia and Dihydropyrimidine Dehydrogenase Deficiency (DHPD) .
In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxy-pyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase . Phosphohydroxypyruvate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase, and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase .
Result of Action
The molecular and cellular effects of 3-Hydroxypyruvic Acid Lithium Salt’s action depend on the specific biochemical pathways it influences. For instance, in the Glycine and Serine Metabolism pathway, the compound’s action could potentially affect the levels of glycine and serine in the cell .
properties
IUPAC Name |
lithium;3-hydroxy-2-oxopropanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVWBANKNBEKJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)C(=O)[O-])O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3369-79-7 |
Source


|
| Record name | Lithium β-hydroxypyruvate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-](/img/no-structure.png)



![VIC[mouse reduced]](/img/structure/B1141984.png)